molecular formula C22H40BaO5 B3237286 Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate CAS No. 138521-17-2

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

Cat. No.: B3237286
CAS No.: 138521-17-2
M. Wt: 521.9 g/mol
InChI Key: VCALGUJWYYNHDY-ZJCTYWPYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate is a useful research compound. Its molecular formula is C22H40BaO5 and its molecular weight is 521.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with various antioxidant enzymes such as glutathione peroxidase, catalase, and superoxide dismutase. These interactions often result in the modulation of enzyme activity, which can lead to changes in cellular oxidative stress levels . Additionally, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can influence the activity of lactate dehydrogenase and creatine kinase, enzymes involved in energy metabolism .

Cellular Effects

The effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in the production of proteins that protect cells from oxidative damage . Furthermore, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under controlled conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate has been associated with cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate vary with dosage. At low doses, this compound can enhance the activity of certain antioxidant enzymes, providing protective effects against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, oxidative damage, and disruptions in cellular metabolism . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for detoxifying reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it interacts with cellular components to exert its effects . The distribution of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can modulate enzyme activity and gene expression .

Properties

IUPAC Name

barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALGUJWYYNHDY-ZJCTYWPYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Reactant of Route 2
Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Reactant of Route 3
Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

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